molecular formula C6H8Cl2 B593756 1,2-Dichloro-3-ethenylcyclobutane CAS No. 138367-32-5

1,2-Dichloro-3-ethenylcyclobutane

Cat. No.: B593756
CAS No.: 138367-32-5
M. Wt: 151.03
InChI Key: SYEVIEZJCDJHSX-UHFFFAOYSA-N
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Description

Its molecular formula is C₆H₈Cl₂, with a molecular weight of 163.04 g/mol. The compound’s strained cyclobutane ring and halogen substituents impart unique reactivity, making it relevant in organic synthesis and materials science. However, its stability and environmental persistence remain understudied compared to simpler chlorinated hydrocarbons like dichloroethylenes .

Properties

CAS No.

138367-32-5

Molecular Formula

C6H8Cl2

Molecular Weight

151.03

IUPAC Name

1,2-dichloro-3-ethenylcyclobutane

InChI

InChI=1S/C6H8Cl2/c1-2-4-3-5(7)6(4)8/h2,4-6H,1,3H2

InChI Key

SYEVIEZJCDJHSX-UHFFFAOYSA-N

SMILES

C=CC1CC(C1Cl)Cl

Synonyms

Cyclobutane, 1,2-dichloro-3-ethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The cyclobutane ring in this compound increases molecular weight and boiling point relative to linear dichloroethylenes.
  • Ring strain enhances reactivity, favoring ring-opening reactions or polymerization, unlike the more stable trans-1,2-Dichloroethene .

Chemical Reactivity

  • This compound : Reacts via electrophilic addition at the ethenyl group and nucleophilic substitution at chlorinated positions. The strained ring may undergo thermal or photolytic cleavage.
  • 1,2-Dichloroethylene : Similar to trans-1,2-Dichloroethene but with cis/trans isomerism influencing steric interactions and reaction pathways.

Environmental and Toxicological Profiles

Parameter This compound trans-1,2-Dichloroethene
Persistence Likely high (limited degradation pathways) Moderate (volatilization)
Bioaccumulation Not reported Low
Toxicity (LC50) Unstudied 250 mg/L (aquatic organisms)

Notes:

  • Environmental data for this compound is sparse, but its structural complexity suggests higher persistence than dichloroethylenes.
  • trans-1,2-Dichloroethene is monitored in water (e.g., EPA codes 34546, 34547 for total and dissolved concentrations) and sediments (78376, 79515) .

Research Findings and Gaps

  • Synthetic Utility : this compound serves as a precursor for strained-ring polymers, whereas dichloroethylenes are used in PVC production and solvents.
  • Stability Studies : Cyclobutane derivatives degrade faster under UV light compared to dichloroethylenes, but quantitative data is lacking .
  • Toxicological Data : Urgent studies are needed to assess the ecological impact of this compound, given its structural similarity to regulated chlorinated hydrocarbons.

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